N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride
Description
N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride is a halogenated aromatic compound featuring a pyrrolidine-2-carboxamide backbone substituted with a 4-bromophenyl group. Structurally, it belongs to a class of carboxamide derivatives where the aryl substituent and the pyrrolidine ring influence physicochemical and biological properties. While direct data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs such as Gly-Pro p-nitroanilide hydrochloride (a nitrophenyl-substituted pyrrolidine carboxamide) and (S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride (a methoxynaphthyl-substituted analog) highlight the diversity of this chemical family . These compounds are typically utilized in industrial or research settings, though specific applications for the bromophenyl variant remain undocumented in the reviewed literature.
Properties
IUPAC Name |
N-(4-bromophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSCLWAXDFZPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-91-0 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(4-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article synthesizes current research findings on its biological activity, including relevant case studies, pharmacological properties, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine core substituted with a bromophenyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
A series of studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives of pyrrolidine have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound ID | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(4-bromophenyl)pyrrolidine-2-carboxamide | 12.5 | Staphylococcus aureus |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | Mycobacterium tuberculosis |
| BRD2108 | 212 | Toxoplasma gondii |
The data indicates that while this compound exhibits moderate activity against Staphylococcus aureus, other derivatives show significantly higher potency against different pathogens, suggesting potential avenues for optimization in drug development.
Case Studies
-
Toxoplasma gondii Inhibition :
A recent study explored a series of bicyclic pyrrolidine inhibitors targeting the phenylalanyl-tRNA synthetase (PheRS) in Toxoplasma gondii. Among these, compounds structurally similar to this compound demonstrated effective inhibition at low concentrations, achieving significant brain exposure in vivo when administered orally to mice .- Pharmacokinetic Data :
- Cmax : 3042 ng/g at 8 hours
- EC90 : 212 ng/mL
- Brain Exposure : Exceeded therapeutic levels for effective treatment.
- Pharmacokinetic Data :
-
Antibacterial Efficacy :
Another study evaluated the antibacterial efficacy of various pyrrole derivatives, including those similar to this compound. The findings indicated that modifications in the substituents significantly affected the biological activity against resistant strains of bacteria .
The biological activity of this compound can be attributed to its ability to inhibit key enzymatic pathways in target organisms:
- Inhibition of Protein Synthesis : Compounds that disrupt protein synthesis pathways are particularly effective against parasites like Toxoplasma gondii, which rely on these processes for growth and replication.
- Cell Wall Disruption : The presence of specific functional groups influences the compound's ability to penetrate bacterial cell walls, leading to enhanced antimicrobial action.
Scientific Research Applications
Medicinal Chemistry
1.1 Antagonist Activity
Research indicates that pyrrolidine derivatives, including N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride, exhibit significant activity as antagonists for various receptors. For instance, compounds in this class have been studied for their potential to modulate the cannabinoid CB2 receptor, which is implicated in pain management and inflammation treatment. The ability to selectively activate CB2 receptors without affecting CB1 receptors makes these compounds promising candidates for therapeutic applications without the psychoactive effects associated with cannabinoids .
1.2 Glycine Transporter Inhibition
The compound has been evaluated for its role as a glycine transporter-1 (GlyT1) inhibitor. This is particularly relevant in the context of schizophrenia treatment, where GlyT1 inhibitors can enhance glycine levels at NMDA receptors, potentially ameliorating symptoms associated with glutamatergic dysfunction .
1.3 PPAR Agonism
Recent studies have highlighted the potential of pyrrolidine derivatives as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play crucial roles in glucose and lipid metabolism, making them targets for type 2 diabetes therapies. Compounds similar to this compound have shown efficacy in lowering fasting glucose and triglyceride levels in diabetic models .
Neuropharmacology
2.1 CXCR4 Chemokine Receptor Antagonism
this compound has been investigated for its antagonistic effects on the CXCR4 chemokine receptor, which is involved in cancer metastasis. The compound demonstrated promising antimetastatic activity in preclinical models, suggesting its potential utility in cancer therapeutics .
2.2 Antioxidant Properties
Pyrrolidine derivatives are also noted for their antioxidant properties, contributing to their potential use in treating oxidative stress-related conditions. This aspect broadens the scope of their application in neurodegenerative diseases where oxidative damage is a contributing factor .
Biochemical Research
3.1 Proteomics Research Tool
As a biochemical agent, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to selectively bind to target proteins makes it valuable for elucidating complex biological pathways .
3.2 Synthesis and Characterization
The synthesis of this compound involves various methodologies that enhance its yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to improve synthetic efficiency while adhering to green chemistry principles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2-carboxamide Derivatives with Varied Aryl Substituents
The substitution pattern on the phenyl ring significantly impacts molecular interactions. For example:
Key Observations :
Halogen-Substituted Phenyl Derivatives in Diverse Scaffolds
Halogenated aryl groups are common in medicinal chemistry. Comparisons with non-carboxamide scaffolds reveal context-dependent effects:
Maleimide Derivatives
In N-(4-halophenyl)maleimides, halogen size (F, Cl, Br, I) showed negligible impact on monoacylglycerol lipase (MGL) inhibition (IC50 range: 4.34–7.24 μM), suggesting electronic effects dominate over steric factors in this scaffold :
| Compound Name | Halogen | IC50 (μM) | Target | Reference |
|---|---|---|---|---|
| N-(4-bromophenyl)maleimide | Br | 4.37 | MGL inhibition | |
| N-(4-fluorophenyl)maleimide | F | 5.18 | MGL inhibition | |
| N-(4-iodophenyl)maleimide | I | 4.34 | MGL inhibition |
Pyridazinone-Acetamide Derivatives
N-(4-Bromophenyl)acetamide derivatives with pyridazinone cores exhibit selective agonism for formyl peptide receptors (FPR1/FPR2). For instance, N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent FPR2 agonist, underscoring the role of substituent positioning (e.g., para-methoxybenzyl) in receptor selectivity .
Key Insight :
The bromophenyl group in such ligands may enhance receptor binding affinity or pharmacokinetic properties, though this remains speculative for the pyrrolidine carboxamide variant.
Nitrophenyl vs. Bromophenyl Carboxamides
Gly-Pro p-nitroanilide hydrochloride (4-nitrophenyl-substituted) shares the pyrrolidine carboxamide core with the target compound but differs in electronic properties.
Preparation Methods
Scheme 1: Synthesis Pathway
L-Proline → Pyrrolidine-2-carbonyl chloride → N-(4-bromophenyl)pyrrolidine-2-carboxamide → Hydrochloride salt
Stepwise Preparation Methods
Step 1: Synthesis of Pyrrolidine-2-carbonyl Chloride
- Starting Material : Pyrrolidine-2-carboxylic acid (L-proline) hydrochloride.
- Reagents : Phosphorus pentachloride (PCl₅), acetyl chloride.
- Conditions :
Step 2: Synthesis of N-(4-bromophenyl)pyrrolidine-2-carboxamide
- Reagents : Pyrrolidine-2-carbonyl chloride, 4-bromoaniline, acetone.
- Conditions :
- Purification : Recrystallized from petroleum ether/n-hexane (yield: 52%, mp: 92°C).
Critical Analysis of Methodology
- Yield Optimization : The 52% yield for the bromophenyl derivative suggests room for improvement, potentially via optimized stoichiometry or alternative coupling agents.
- Purity Control : TLC and elemental analysis confirmed purity, but modern techniques like HPLC could enhance validation.
- Salt Formation : The absence of explicit hydrochloride preparation details in the literature necessitates further experimental validation for scale-up.
Comparison with Analogues
| Derivative | Substituent | Yield | MES Activity (mg/kg) |
|---|---|---|---|
| N-(4-Chlorophenyl) (3a) | 4-Cl | 72% | 100 |
| N-(4-Bromophenyl) (3c) | 4-Br | 52% | 300 |
| N-(4-Nitrophenyl) (3d) | 4-NO₂ | 72% | 30 |
Data from MES (maximal electroshock) anticonvulsant screening.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine-2-carboxamide derivatives. For example, a similar protocol () involves coupling 4-bromobenzenesulfonyl chloride with pyrrolidine-2-carboxamide under nitrogen using DMAP and triethylamine in dichloromethane, achieving 85% yield. Optimizing stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (6–8 hours at 0–5°C) minimizes side products. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity.
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for pyrrolidine protons) confirm regiochemistry and purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 327.02 for CHBrNO·HCl) .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar bromophenyl acetamides show dihedral angles ~54.6° between aromatic and heterocyclic rings ().
Q. How can solubility and stability be evaluated under physiological conditions for in vitro assays?
- Methodological Answer :
- Solubility : Use a shake-flask method in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis at λ~260 nm (aromatic absorbance).
- Stability : Incubate at 37°C in PBS and human liver microsomes, monitoring degradation via HPLC at 0, 6, 12, and 24 hours. Adjust buffer ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Chiral auxiliaries (e.g., (R)-proline methyl ester) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can induce stereocontrol. A scale-up protocol ( ) uses (S)-N-(2-benzoyl-4-chlorophenyl)pyrrolidine-2-carboxamide as a template, achieving >99% ee via recrystallization with chiral resolving agents like tartaric acid.
Q. How can density functional theory (DFT) predict reactivity or binding modes of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example, Colle-Salvetti correlation-energy models ( ) predict nucleophilic sites (e.g., carboxamide oxygen) for electrophilic modifications. Docking studies (AutoDock Vina) into MMP2 or GPCRs () identify key interactions (e.g., hydrogen bonds with S1' subsite residues) .
Q. How can conflicting biological activity data (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times (24 vs. 48 hours).
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated derivatives) that may contribute to discrepancies .
- Positive Controls : Compare with known MMP2 inhibitors () or GPCR ligands () to validate assay robustness.
Q. What is the potential of this compound in PROTAC® design for targeted protein degradation?
- Methodological Answer : The pyrrolidine-carboxamide scaffold can be linked to E3 ligase ligands (e.g., VHL ligand in ) via PEG spacers. For example, conjugate the carboxamide to (S,R,S)-VL285 (a VHL binder) via amide coupling, then assess degradation efficiency in HeLa cells using Western blotting for target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
